5,5-Dimethoxy-3-methylpent-1-en-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethoxy-3-methylpent-1-en-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 4,4-Dimethoxy-2-butanone with vinylmagnesium bromide . The reaction typically requires an inert atmosphere and is carried out at low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethoxy-3-methylpent-1-en-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 5,5-Dimethoxy-3-methylpentan-3-one.
Reduction: Formation of 5,5-Dimethoxy-3-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dimethoxy-3-methylpent-1-en-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethoxy-3-methylpent-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity to various enzymes and receptors . The methoxy groups contribute to its solubility and stability in different environments .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxy-2-butanone: A precursor in the synthesis of 5,5-Dimethoxy-3-methylpent-1-en-3-ol.
Vinylmagnesium bromide: Another precursor used in the synthesis.
3,7-Dimethyloct-6-en-1-ol: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance .
Properties
CAS No. |
53799-27-2 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
5,5-dimethoxy-3-methylpent-1-en-3-ol |
InChI |
InChI=1S/C8H16O3/c1-5-8(2,9)6-7(10-3)11-4/h5,7,9H,1,6H2,2-4H3 |
InChI Key |
GAHSWHYIIGOSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(OC)OC)(C=C)O |
Origin of Product |
United States |
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